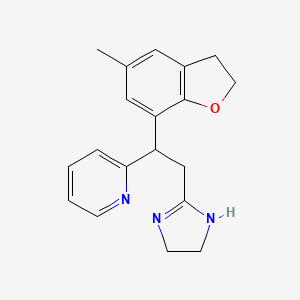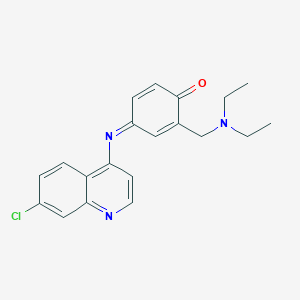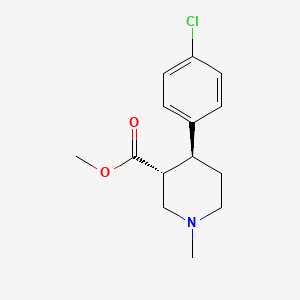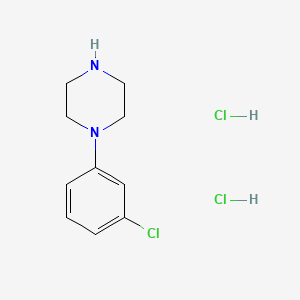
1-(3-氯苯基)哌嗪二盐酸盐
描述
1-(3-Chlorophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H13ClN2·2 HCl. It is a derivative of piperazine, a heterocyclic organic compound, and is known for its applications in various scientific fields. This compound is often used in research due to its interaction with neurotransmitter receptors in the brain.
科学研究应用
1-(3-Chlorophenyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other piperazine derivatives.
Biology: The compound is used in studies involving neurotransmitter receptors, particularly serotonin receptors. It helps in understanding the binding affinity and activity of various ligands.
Medicine: Research involving this compound includes its potential use in developing new therapeutic agents for neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
Target of Action
The primary target of 1-(3-Chlorophenyl)piperazine dihydrochloride, also known as m-CPP, is the 5-HT2C serotonin receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation .
Mode of Action
m-CPP acts as a serotonin receptor agonist . This means it binds to the 5-HT2C serotonin receptor, mimicking the action of serotonin and stimulating the receptor . This interaction leads to a series of intracellular events, including the release of calcium from intracellular stores, activation of protein kinase C, and modulation of potassium and calcium channels .
Biochemical Pathways
The activation of the 5-HT2C serotonin receptor by m-CPP affects several biochemical pathways. It leads to the inhibition of cyclic adenosine monophosphate (cAMP) production, modulation of the phosphoinositide pathway, and regulation of cellular excitability through the modulation of potassium and calcium channels . These changes can have downstream effects on mood regulation, appetite, and other physiological processes .
Result of Action
The activation of the 5-HT2C serotonin receptor by m-CPP can lead to various molecular and cellular effects. For instance, it has been reported to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that m-CPP may have potential applications in the management of conditions related to appetite and weight control .
生化分析
Biochemical Properties
1-(3-Chlorophenyl)piperazine dihydrochloride interacts with various biomolecules, particularly serotonin receptors. It acts as an agonist at the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and appetite . This interaction leads to the modulation of serotonin levels in the brain, influencing neurotransmission and contributing to its pharmacological effects.
Cellular Effects
1-(3-Chlorophenyl)piperazine dihydrochloride affects various cellular processes, including cell signaling pathways and gene expression. It has been shown to induce hypophagia (reduced food intake) in rats by activating serotonin receptors . Additionally, it influences cellular metabolism by altering the activity of enzymes involved in serotonin synthesis and degradation.
Molecular Mechanism
At the molecular level, 1-(3-Chlorophenyl)piperazine dihydrochloride exerts its effects by binding to serotonin receptors, particularly the 5-HT2C receptor . This binding leads to the activation of downstream signaling pathways, resulting in changes in gene expression and neurotransmitter release. The compound also inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing its effects on neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chlorophenyl)piperazine dihydrochloride have been observed to change over time. The compound is relatively stable, but its effects can diminish with prolonged exposure due to receptor desensitization . Long-term studies have shown that chronic administration can lead to adaptive changes in receptor expression and function, impacting its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of 1-(3-Chlorophenyl)piperazine dihydrochloride vary with different dosages in animal models. Low to moderate doses have been shown to produce anxiolytic and antidepressant effects, while higher doses can lead to adverse effects such as anxiety, nausea, and hallucinations . Toxicity studies have indicated that extremely high doses can cause severe central nervous system depression and other toxic effects .
Metabolic Pathways
1-(3-Chlorophenyl)piperazine dihydrochloride is metabolized primarily in the liver, where it undergoes oxidative deamination and other metabolic processes . The major metabolites include compounds that retain pharmacological activity, contributing to the overall effects of the parent compound. Enzymes such as monoamine oxidase (MAO) play a crucial role in its metabolism .
Transport and Distribution
Within cells and tissues, 1-(3-Chlorophenyl)piperazine dihydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of 1-(3-Chlorophenyl)piperazine dihydrochloride is primarily within the cytoplasm, where it interacts with serotonin receptors on the cell membrane . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles.
准备方法
The synthesis of 1-(3-Chlorophenyl)piperazine dihydrochloride typically involves the reaction of 3-chloroaniline with piperazine. The process can be summarized as follows:
Reaction of 3-chloroaniline with piperazine: This step involves heating 3-chloroaniline with piperazine in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Formation of 1-(3-Chlorophenyl)piperazine: The intermediate product, 1-(3-Chlorophenyl)piperazine, is obtained after the reaction.
Conversion to dihydrochloride salt: The final step involves the addition of hydrochloric acid to the intermediate product to form 1-(3-Chlorophenyl)piperazine dihydrochloride.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
1-(3-Chlorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products are the reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate. These reactions typically result in the substitution of the chlorine atom with other functional groups.
相似化合物的比较
1-(3-Chlorophenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)piperazine: This compound has a similar structure but with the chlorine atom positioned at the 2-position instead of the 3-position. It exhibits different binding affinities and pharmacological effects.
1-(4-Chlorophenyl)piperazine: The chlorine atom is at the 4-position in this compound, leading to variations in its chemical and biological properties.
1-Phenylpiperazine: This compound lacks the chlorine atom, resulting in different reactivity and applications.
属性
IUPAC Name |
1-(3-chlorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZCTRWSGNWWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6640-24-0 (Parent) | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30873209 | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51639-49-7 | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-CHLOROPHENYL)PIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY02G3EAXQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of serotonin receptors does 1-(3-Chlorophenyl)piperazine dihydrochloride interact with?
A: 1-(3-Chlorophenyl)piperazine dihydrochloride (mCPP) is known to interact with various serotonin (5-HT) receptor subtypes. Research indicates it acts as an agonist at 5-HT2C receptors [, , ]. While it also demonstrates some affinity for 5-HT1 receptors, particularly 5-HT1B [], its actions are primarily attributed to 5-HT2C receptor activation.
Q2: How does activation of 5-HT2C receptors by 1-(3-Chlorophenyl)piperazine dihydrochloride affect neuronal activity?
A: Studies utilizing electrophysiological recordings in rats demonstrate that mCPP, through its agonistic activity at 5-HT2C receptors, inhibits the firing activity of neurons in the medial septum/vertical limb of the diagonal band (MS/DBv) []. This inhibition leads to the abolishment of theta oscillation in both MS/DBv and hippocampal neurons, ultimately causing desynchronization of hippocampal EEG activity and a shift towards lower frequencies in its power spectrum [].
Q3: Can the effects of 1-(3-Chlorophenyl)piperazine dihydrochloride on neuronal activity be reversed?
A: Yes, the effects of mCPP on neuronal activity, particularly the inhibition of theta oscillation, can be reversed by selective 5-HT2C receptor antagonists []. Studies show that administration of SB-242084, a selective 5-HT2C receptor antagonist, effectively counteracts the effects of mCPP on MS/DBv and hippocampal neurons, restoring theta oscillation [].
Q4: Does 1-(3-Chlorophenyl)piperazine dihydrochloride influence hormone release?
A: Research suggests that mCPP plays a role in the release of prolactin in female infantile rats []. Administration of mCPP was found to increase prolactin levels without affecting luteinizing hormone (LH) or follicle-stimulating hormone (FSH) secretion []. This effect is attributed to its agonistic activity at 5-HT2C receptors.
Q5: How does 1-(3-Chlorophenyl)piperazine dihydrochloride compare to other serotonin agonists in its effects on hormone release?
A: Studies in female infantile rats reveal distinct roles for different serotonin receptor subtypes in hormone release []. While mCPP, a 5-HT2C agonist, primarily increases prolactin levels, 5-HT3 agonists like methyl-quipazine and phenylbiguanide elevate LH and FSH levels without affecting prolactin secretion []. This highlights the specific involvement of different serotonin receptor subtypes in mediating distinct hormonal responses.
Q6: Does 1-(3-Chlorophenyl)piperazine dihydrochloride impact intracellular calcium mobilization?
A: Research in Chinese hamster ovary (CHO) cells transfected with human 5-HT2C receptors indicates that mCPP stimulates intracellular calcium mobilization []. This effect is dose-dependent and can be blocked by 5-HT2C receptor antagonists, suggesting a specific interaction with this receptor subtype [].
Q7: What is the significance of rapid desensitization observed with 1-(3-Chlorophenyl)piperazine dihydrochloride in intracellular calcium mobilization?
A: The rapid desensitization of 5-HT2C receptor-mediated intracellular calcium mobilization following mCPP exposure in CHO cells suggests potential regulatory mechanisms involving protein kinase C and calcium/calmodulin turnover []. This finding provides insights into the complex intracellular signaling pathways associated with 5-HT2C receptor activation and its potential implications for cellular responses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


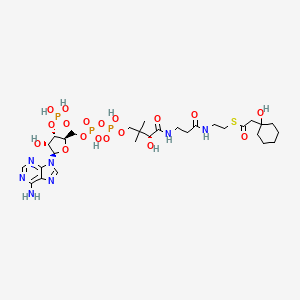

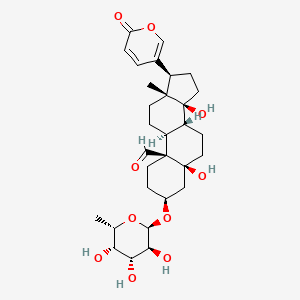

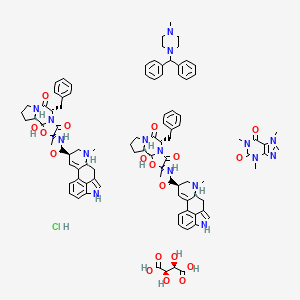
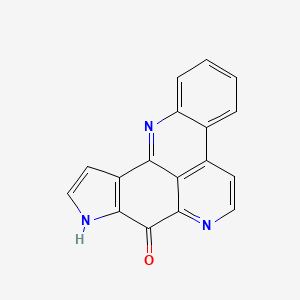


![1-Phenyl-1,4-epoxy-1h,4h-naphtho[1,8-de][1,2]dioxepin](/img/structure/B1251546.png)
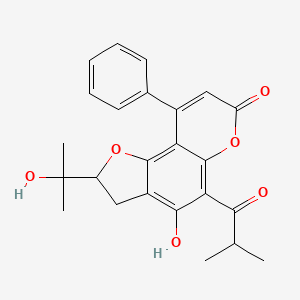
![(2R,3S)-6,6,6-trifluoro-3-[formyl(hydroxy)amino]-N-[(2S,3R)-3-methoxy-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-2-(2-methylpropyl)hexanamide](/img/structure/B1251548.png)
